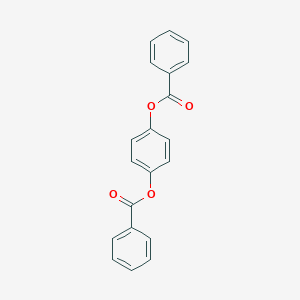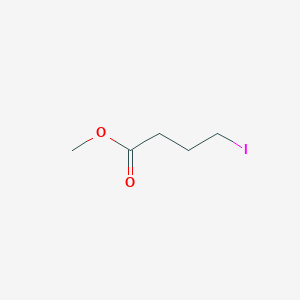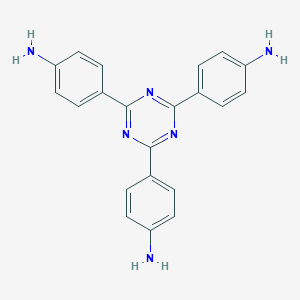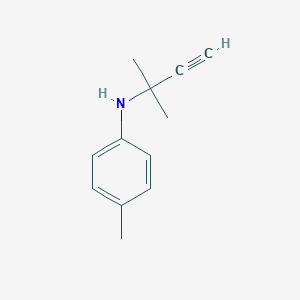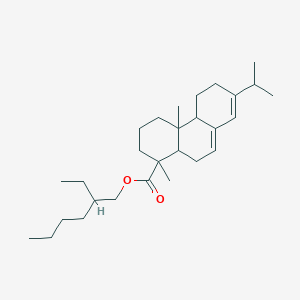
2-Ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate, also known as EHDP, is a synthetic compound used in scientific research for its biochemical and physiological effects. EHDP is a member of the phenanthrene carboxylate family and is synthesized through a multistep process.
Mechanism Of Action
2-Ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate works by inhibiting the activity of osteoclasts, which are cells that break down bone tissue. It does this by binding to hydroxyapatite crystals in bone tissue, which prevents osteoclasts from attaching to and breaking down the bone. 2-Ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate has also been shown to inhibit the formation of new osteoclasts, further reducing bone resorption.
Biochemical And Physiological Effects
2-Ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate has a number of biochemical and physiological effects, including the inhibition of bone resorption, the reduction of bone turnover, and the prevention of bone loss. It has also been shown to reduce the levels of certain bone resorption markers in the blood, indicating its effectiveness in treating osteoporosis.
Advantages And Limitations For Lab Experiments
2-Ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate has several advantages for use in lab experiments, including its ability to inhibit bone resorption and its low toxicity. However, it has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, 2-Ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate is not effective in treating all forms of osteoporosis and may have limited use in certain research applications.
Future Directions
There are several future directions for the use of 2-Ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate in scientific research. One area of interest is the development of new drugs that are more effective at inhibiting bone resorption and preventing bone loss. Another area of interest is the study of the effects of 2-Ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate on bone formation and the development of new treatments for bone diseases. Finally, there is ongoing research into the use of 2-Ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate in combination with other drugs to treat osteoporosis and other bone disorders.
Synthesis Methods
2-Ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate is synthesized through a multistep process that involves the condensation of 2-ethylhexanal and 2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid. The reaction is catalyzed by sulfuric acid and heated to 100°C for 24 hours. The resulting product is then purified through recrystallization and characterized through NMR spectroscopy.
Scientific Research Applications
2-Ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate has been extensively used in scientific research for its biochemical and physiological effects. It has been shown to inhibit bone resorption and is therefore used in the treatment of osteoporosis. 2-Ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate has also been used in the study of bone metabolism and the effects of various drugs on bone formation and resorption.
properties
CAS RN |
13434-00-9 |
|---|---|
Product Name |
2-Ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |
Molecular Formula |
C28H46O2 |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
2-ethylhexyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C28H46O2/c1-7-9-11-21(8-2)19-30-26(29)28(6)17-10-16-27(5)24-14-12-22(20(3)4)18-23(24)13-15-25(27)28/h13,18,20-21,24-25H,7-12,14-17,19H2,1-6H3 |
InChI Key |
NOOLKHUGCQHDQZ-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COC(=O)C1(CCCC2(C1CC=C3C2CCC(=C3)C(C)C)C)C |
Canonical SMILES |
CCCCC(CC)COC(=O)C1(CCCC2(C1CC=C3C2CCC(=C3)C(C)C)C)C |
Other CAS RN |
13434-00-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



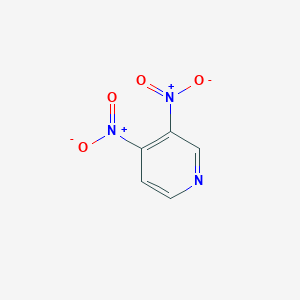
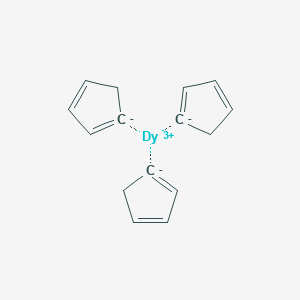
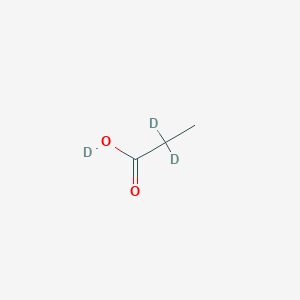
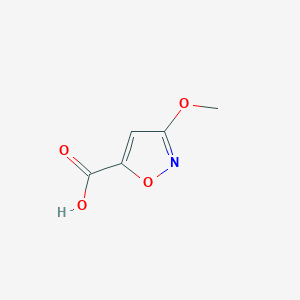

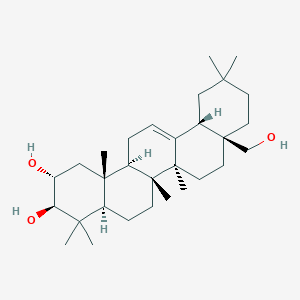
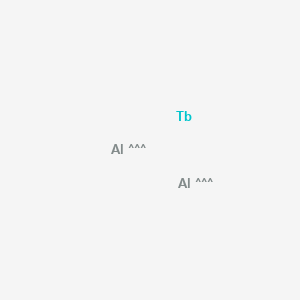


![1H-Pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B82880.png)
